molecular formula C6H6O2S B1268378 Methyl 3-thiophenecarboxylate CAS No. 22913-26-4

Methyl 3-thiophenecarboxylate

Cat. No. B1268378
CAS RN: 22913-26-4
M. Wt: 142.18 g/mol
InChI Key: ZTRAEMILTFNZSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-thiophenecarboxylate and its derivatives can be achieved through various methods. A notable pathway involves the piperidine-catalyzed addition of methyl thioglycolate to methyl acrylate, followed by a series of steps including the Dickmann condensation, tosylation, disulfide substitution, dehydrogenation, and reduction, resulting in a yield of 16% for methyl 4-mercapto-3-thiophenecarboxylate (Xu Wen-fang, 2003). Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate have opened new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the compound's utility in synthesizing complex structures (C. Corral & J. Lissavetzky, 1984).

Molecular Structure Analysis

Structural and spectroscopic analyses, such as those performed on phenylthiophene-2-carboxylate compounds, have provided insights into the molecular and electronic structures of methyl 3-thiophenecarboxylate derivatives. These studies employ techniques like Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance spectroscopy (NMR) to elucidate structural features and electronic properties, contributing to a deeper understanding of the compound's chemical behavior (P. Vennila et al., 2023).

Chemical Reactions and Properties

Methyl 3-thiophenecarboxylate undergoes various chemical reactions, highlighting its reactivity and application in synthetic chemistry. For instance, its reaction with orthoesters produces N-(2-carbomethoxy thienyl) imidates, leading to the synthesis of [3,2-d]4(3H)thienopyrimidinones, a process that offers insights into cyclization mechanisms and the relative activities of ester and imidate groups (B. Hajjem et al., 2010). Palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids also demonstrates the compound's versatility in forming tetraarylated products through C-H bond cleavage and decarboxylation (Masaya Nakano et al., 2008).

Physical Properties Analysis

The physical properties of methyl 3-thiophenecarboxylate derivatives have been studied through various experimental and computational methods. Thermochemical studies on thiophene-based compounds like 2- and 3-thiopheneacetic acid methyl esters reveal their relative stabilities, enthalpies of combustion and vaporization, and provide insights into their potential applications in drug design, electronics, and conductive polymers (M. Roux et al., 2007).

Chemical Properties Analysis

The chemical properties of methyl 3-thiophenecarboxylate, such as its reactivity and the influence of substituents, have been explored in depth. Studies on the substituent effects in thiophene compounds, particularly focusing on methyl (substituted 2-thiophenecarboxylate)s, shed light on the chemical shifts, conformation, and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior and applications in synthesis (H. Satonaka, 1983).

Scientific Research Applications

1. Application in Non-Fullerene Polymer Solar Cells

  • Summary of Application: Methyl 3-thiophenecarboxylate is used in the synthesis of a new acceptor-donor-acceptor (A-b-D-b-A) type molecule, IDT-3MT, which is used in non-fullerene polymer solar cells . The molecule is synthesized with a weak acceptor thiophene-3-carboxylate bridge between indacenodithiophene as a donating core and 2-(3-oxo-2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .
  • Methods of Application: The blend film of PBDB-T: IDT-3MT exhibited a more prominent face-on orientation and fine surface morphology compared with PBDB-T: IDT-T, which can facilitate charge transportation in the vertical direction .
  • Results or Outcomes: The polymer solar cell based on a solvent additive-free as-cast PBDB-T: IDT-3MT blend film exhibited the highest power conversion efficiency of 8.40% with a high open-circuit voltage of 0.95 V and a short-circuit current density of 14.43 mA cm −2 .

2. Therapeutic Applications

  • Summary of Application: Thiophene and its substituted derivatives, including Methyl 3-thiophenecarboxylate, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been proven to be effective drugs in the current disease scenario .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

3. Synthesis of Thienopyrimidinone Analogs

  • Summary of Application: Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
  • Methods of Application: The specific methods of application or experimental procedures are not mentioned in the source .
  • Results or Outcomes: The specific results or outcomes are not mentioned in the source .

Safety And Hazards

“Methyl 3-thiophenecarboxylate” can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRAEMILTFNZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341583
Record name Methyl 3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-thiophenecarboxylate

CAS RN

22913-26-4
Record name 3-Thiophenecarboxylic acid, methyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=22913-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-thiophenecarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 3-thiophene carboxylic acid (2.0 g, 15.60 mmol) in methanol (30 ml) was added a catalytic amount of sulphuric acid (0.5 ml) and the reaction mixture was heated to reflux for 2 hr. The solvent was removed under reduced pressure and the residue was poured into ice-cold water and extracted with ethyl acetate. The organic layer was washed with water, concentrated and dried to give 3-thiophene carboxylic acid methyl ester (1.8 g, 81%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-thiophenecarboxylic acid (2.0 g) was dissolved in MeOH (27 mL) and concentrated sulphuric acid (1.5 mL) was added. The reaction mixture was refluxed for 3 hours and 30 min., then concentrated under reduced pressure. A saturated NaHCO3 solution was added and the mixture was extracted with ethyl acetate. The organic phase was dried over Na2SO4 and concentrated in vacuo to give 1.98 g of the title compound as a colourless liquid which was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3-thenoic acid (prepared as described by S. Gronowitz in Arkiv. Kemi., 7, 361-369, 1954) (4.7 g, 0.037 mole) in anhydrous ether was treated with an ethereal solution of diazomethane (from 7-8 g N-nitroso-methylurea and 40% aqueous potassium hydroxide (30 ml) and ether (100 ml)). Evaporation in vacuo gave methyl-3-thenoate (4.9 g). Lithium aluminium hydride (1.3 g) reduction in ether gave 3-hydroxymethylthiophene (3.4 g, 93%) as a colourless oil.
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
H Satonaka - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… The coupling constants in methyl 3-thiophenecarboxylate series were found to vary linearly … the syn-s-trans form in methyl 3-thiophenecarboxylate, are considered to change largely due …
Number of citations: 15 www.journal.csj.jp
SH Park, GE Park, S Choi, SY Park, CG Park, MJ Cho… - Organic …, 2018 - Elsevier
… We successfully synthesized a wide-bandgap p-type copolymer, 3MT-Th-S, bearing alkylthio-substituted benzodithiophene (BDT) as a donor and methyl-3-thiophenecarboxylate (3MT) …
Number of citations: 9 www.sciencedirect.com
SH Park, GE Park, S Choi, YU Kim, SY Park… - Journal of Materials …, 2018 - pubs.rsc.org
… In this work, we demonstrated a new IDT-based small molecular acceptor, IDT-3MT, bearing weakly accepting methyl-3-thiophenecarboxylate groups between the IDT core and IC end-…
Number of citations: 21 pubs.rsc.org
H Satonaka - Bulletin of the Chemical Society of Japan, 1983 - journal.csj.jp
… In methyl 3-thiophenecarboxylate, whose conformation study has not yet been reported, only one C=O stretching band is observed at 1726 cm*. It is considered that this compound …
Number of citations: 21 www.journal.csj.jp
AJ de Dominicis - 1963 - search.proquest.com
… 5-Nitro-3-thlophenecarboxylic acid was prepared by nitrating methyl 3-thiophenecarboxylate and … Methyl 3-thiophenecarboxylate was prepared from the acid with diazomethane. …
Number of citations: 0 search.proquest.com
P Hrnčiar, M Struharik - CHEMICKE ZVESTI, 1982 - chempap.org
… The wavenumber associated with the stretching (C=0) vibration of methyl 3-thiophenecarboxylate is higher (1714 cm"1) than that of methyl 2-thiophenecarboxylate (1710 cm"1) and …
Number of citations: 2 chempap.org
M Janda, J Šrogl, M Němec… - Collection of …, 1973 - cccc.uochb.cas.cz
… The synthesis of methyl 3-thiophenecarboxylate proceeded via 3-bromothiophenelo which was transformed with cuprous cyanide to nitrilell. The acid obtained on hydrolysis of the …
Number of citations: 9 cccc.uochb.cas.cz
DT Connor, RJ Sorenson, FJ Tinney… - Journal of …, 1982 - Wiley Online Library
… methyl-3-thiophenecarboxylate (5), ethyl 2-amino-5methyl-3-thiophenecarboxylate (8) and methyl 3-amino-5methyl-2-thiophenecarboxylate (10) with 6-chloro-3pyridine carboxylic acid (…
Number of citations: 8 onlinelibrary.wiley.com
S Hajime - Bulletin of the Chemical Society of Japan, 1983 - cir.nii.ac.jp
… The coupling constants in methyl 3-thiophenecarboxylate series were found to vary linearly with the sum of the electronegativities of the substituent on the ring. …
Number of citations: 0 cir.nii.ac.jp
MH Hoang, GE Park, S Choi, CG Park… - Journal of Materials …, 2019 - pubs.rsc.org
… In this study, we designed and synthesized a series of random terpolymers, P2–P4, containing BDT as the electron-donating unit, methyl-3-thiophenecarboxylate (3MT) as the weak …
Number of citations: 24 pubs.rsc.org

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